molecular formula C13H17FN2O B14335871 3-[2-(tert-Butylamino)-1-hydroxyethyl]-5-fluorobenzonitrile CAS No. 105515-14-8

3-[2-(tert-Butylamino)-1-hydroxyethyl]-5-fluorobenzonitrile

Katalognummer: B14335871
CAS-Nummer: 105515-14-8
Molekulargewicht: 236.28 g/mol
InChI-Schlüssel: YWZQOUUDNBULIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[2-(tert-Butylamino)-1-hydroxyethyl]-5-fluorobenzonitrile is a chemical compound with a complex structure that includes a tert-butylamino group, a hydroxyethyl group, a fluorine atom, and a benzonitrile moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(tert-Butylamino)-1-hydroxyethyl]-5-fluorobenzonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Nitration: Introduction of the nitro group to the benzene ring.

    Reduction: Reduction of the nitro group to an amino group.

    Substitution: Introduction of the tert-butylamino group.

    Hydroxylation: Addition of the hydroxyethyl group.

    Fluorination: Introduction of the fluorine atom.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

3-[2-(tert-Butylamino)-1-hydroxyethyl]-5-fluorobenzonitrile can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxyethyl group to a carbonyl group.

    Reduction: Reduction of the nitrile group to an amine.

    Substitution: Replacement of the fluorine atom with other substituents.

    Coupling Reactions: Formation of carbon-carbon bonds through Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

    Coupling Reactions: Palladium catalysts and boronic acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a ketone, while reduction can produce an amine.

Wissenschaftliche Forschungsanwendungen

3-[2-(tert-Butylamino)-1-hydroxyethyl]-5-fluorobenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-[2-(tert-Butylamino)-1-hydroxyethyl]-5-fluorobenzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Salbutamol: A bronchodilator with a similar tert-butylamino group.

    Terbutaline: Another bronchodilator with structural similarities.

    Adrenaline: Shares some structural features but has different pharmacological properties.

Uniqueness

3-[2-(tert-Butylamino)-1-hydroxyethyl]-5-fluorobenzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorine atom and benzonitrile moiety differentiate it from other similar compounds, potentially leading to unique applications and effects.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Eigenschaften

CAS-Nummer

105515-14-8

Molekularformel

C13H17FN2O

Molekulargewicht

236.28 g/mol

IUPAC-Name

3-[2-(tert-butylamino)-1-hydroxyethyl]-5-fluorobenzonitrile

InChI

InChI=1S/C13H17FN2O/c1-13(2,3)16-8-12(17)10-4-9(7-15)5-11(14)6-10/h4-6,12,16-17H,8H2,1-3H3

InChI-Schlüssel

YWZQOUUDNBULIO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)NCC(C1=CC(=CC(=C1)C#N)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.